2-{[(Benzyloxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-{(Benzyloxy)carbonylamino}-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a benzyloxycarbonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Benzyloxy)carbonylamino}-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the benzyloxycarbonyl and carboxylic acid groups. One common method involves the reaction of 2-aminothiazole with benzyl chloroformate under basic conditions to introduce the benzyloxycarbonyl group. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{(Benzyloxy)carbonylamino}-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-{(Benzyloxy)carbonylamino}-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(Benzyloxy)carbonylamino}-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other sites on the molecule. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler thiazole derivative used in similar applications.
Benzyl chloroformate: A reagent used to introduce the benzyloxycarbonyl group.
Thiazole-4-carboxylic acid: A related compound with a carboxylic acid group on the thiazole ring.
Uniqueness
2-{(Benzyloxy)carbonylamino}-1,3-thiazole-4-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and the study of biochemical processes .
Properties
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-15(12-14-10(8-20-12)11(16)17)13(18)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAUPSXFAYDLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CS1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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